Virgilagicin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C65H106N18O19 |

|---|---|

Molecular Weight |

1443.6 g/mol |

IUPAC Name |

2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-21-(2-amino-2-oxoethyl)-18-(carboxymethyl)-6,30-bis[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-3,9-di(propan-2-yl)-33-(tetradecanoylamino)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |

InChI |

InChI=1S/C65H106N18O19/c1-7-8-9-10-11-12-13-14-15-16-17-22-47(86)81-54-37(6)102-63(101)53(36(4)5)83-58(96)41(21-19-28-72-65(69)70)77-61(99)52(35(2)3)82-60(98)42(29-38-23-25-39(84)26-24-38)75-48(87)33-73-56(94)45(32-51(91)92)80-59(97)43(30-46(66)85)76-49(88)34-74-55(93)44(31-50(89)90)79-57(95)40(78-62(54)100)20-18-27-71-64(67)68/h23-26,35-37,40-45,52-54,84H,7-22,27-34H2,1-6H3,(H2,66,85)(H,73,94)(H,74,93)(H,75,87)(H,76,88)(H,77,99)(H,78,100)(H,79,95)(H,80,97)(H,81,86)(H,82,98)(H,83,96)(H,89,90)(H,91,92)(H4,67,68,71)(H4,69,70,72)/t37-,40-,41+,42+,43-,44+,45-,52+,53+,54+/m1/s1 |

InChI Key |

WCHYTROQVHAIAV-YMELRWSFSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCCN=C(N)N)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCCN=C(N)N)C(C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCCN=C(N)N)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCCN=C(N)N)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Virginiamycin: A Technical Overview of its Discovery, Origin, and Core Scientific Principles

This technical guide provides an in-depth exploration of the antibiotic Virginiamycin, from its initial discovery to the molecular mechanisms that underpin its potent antimicrobial activity. Tailored for researchers, scientists, and professionals in drug development, this document details the origin of Virginiamycin, its biosynthetic pathways, mechanism of action, and the experimental protocols used for its study.

Discovery and Origin

Virginiamycin was first isolated in 1954 in Belgium by De Somer and Van Dijck.[1] The antibiotic is a natural product of the bacterium Streptomyces virginiae, a species of Actinobacteria found in the soil.[1][2][3] While S. virginiae is the primary source, other related Streptomyces species, such as S. loidensis, S. mitakaensis, S. pristina-spiralis, and S. ostreogriseus, are also known to produce antibiotics of the streptogramin family.[4]

Virginiamycin is not a single molecule but a complex of two structurally distinct synergistic components: Virginiamycin M1 (VM1) and Virginiamycin S1 (VS1).[2][5][6] VM1 is a polyunsaturated macrocyclic lactone (streptogramin A), while VS1 is a cyclic hexadepsipeptide (streptogramin B).[2][6][7] These two components individually exhibit bacteriostatic activity, but when combined, they act synergistically to become bactericidal, significantly enhancing their antimicrobial efficacy.[6][8]

Biosynthesis and Regulation

The production of Virginiamycin by Streptomyces virginiae is a complex process involving a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery.[9] The biosynthetic gene cluster for Virginiamycin M is located in a 62-kb region of the S. virginiae genome and contains 19 complete open reading frames (ORFs).[9] These genes encode the large, multi-domain enzymes (VirA, VirF, VirG, VirH) responsible for assembling the core structure of VM1 from precursors like valine, acetate, glycine, serine, and proline.[9][10]

A key feature of Virginiamycin biosynthesis is its regulation by small, hormone-like signaling molecules called virginiae butanolides (VBs).[4][8] At nanomolar concentrations, VBs trigger the expression of the Virginiamycin biosynthetic genes, initiating the production of the antibiotic.[8] This regulatory system allows the bacterium to coordinate antibiotic production with cell density, a phenomenon known as quorum sensing.

Caption: Regulatory pathway of Virginiamycin synthesis initiated by virginiae butanolides.

Mechanism of Action

The potent antibacterial effect of Virginiamycin stems from the synergistic action of its M1 and S1 components, which together inhibit protein synthesis in susceptible bacteria.[5][11] Both components target the 50S subunit of the bacterial ribosome, but at different sites and with different effects.[2][12]

-

Virginiamycin M1 (Streptogramin A): Binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding induces a conformational change in the ribosome.[12]

-

Virginiamycin S1 (Streptogramin B): The conformational change induced by VM1 increases the ribosome's affinity for VS1 by about tenfold.[12] VS1 then binds to a nearby site, physically blocking the ribosomal tunnel through which the nascent polypeptide chain exits.

This cooperative binding results in a stable ternary complex (Ribosome-VM1-VS1) that irreversibly blocks peptide bond formation and peptide elongation, ultimately leading to the cessation of protein synthesis and bacterial cell death.[5][11][13]

Caption: Synergistic inhibition of the 50S ribosomal subunit by Virginiamycin M1 and S1.

Quantitative Data

The production of Virginiamycin is influenced by various fermentation parameters. Optimization of these conditions is critical for achieving high yields in industrial settings.

Table 1: Fermentation Parameters for Virginiamycin Production by S. virginiae

| Parameter | Optimal Value | Resulting Titer (g/L) | Reference |

|---|---|---|---|

| pH | 6.8 - 7.0 | 3.90 ± 0.16 | [6] |

| Dissolved Oxygen (DO) | 50% | 4.20 ± 0.17 | [6] |

| Carbon Source | Sucrose (Fed-batch) | 4.9 ± 0.2 |[6] |

Table 2: High-Yield Virginiamycin Production

| Strain | Method | Final Titer (g/L) | M1:S1 Ratio | Reference |

|---|---|---|---|---|

| S. virginiae VKM Ac-2738D | Fed-batch with resin | 5.1 ± 0.2 | 75:25 | [6] |

| S. virginiae IB 25-8 | Medium improvement with resin | 5.21 ± 0.16 | 75:25 | [14] |

| Streptomycete (Patented) | Precursor addition | up to 3.5 | Not specified |[15] |

Table 3: Kinetic Constants for Virginiamycin M1 Reductase

| Substrate | Km (mM) | Coenzyme | Reference |

|---|---|---|---|

| Virginiamycin M1 | 1.5 | NADPH | [8][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on Virginiamycin.

This protocol is adapted from studies on high-yield Virginiamycin production.[6]

-

Seed Culture Preparation:

-

Inoculate a loopful of S. virginiae spores from a modified Gauze's agar medium into a flask containing seed culture medium.

-

Incubate at 28°C on a rotary shaker at 250 rpm for 48 hours.

-

-

Bioreactor Fermentation:

-

Transfer the seed culture (10% v/v) to a sterilized bioreactor containing the production medium.

-

Maintain the temperature at 28°C.

-

Control the pH between 6.8 and 7.0 by automated addition of 1M HCl or 1M NaOH.

-

Maintain the dissolved oxygen (DO) level at 50% by adjusting the agitation speed and aeration rate.

-

Implement a fed-batch strategy by continuously supplying a 50% sucrose solution to maintain a steady carbon source.

-

Add an adsorbing resin (e.g., Diaion™ HP21) at a concentration of 4% (w/v) after 24 hours of fermentation to capture the produced Virginiamycin, reducing product inhibition.

-

Continue fermentation for 96-120 hours.

-

This protocol outlines the extraction from fermentation broth and subsequent analysis by HPLC.[6]

-

Sample Preparation:

-

Withdraw a sample of the culture broth from the bioreactor.

-

If resin is used, filter the broth to separate the resin beads and mycelia from the liquid phase.

-

-

Extraction:

-

To an aliquot of the culture broth (or washed resin), add an equal volume of ethyl acetate.

-

Incubate for 2 hours under constant stirring to extract Virginiamycin into the organic phase.

-

Separate the ethyl acetate layer and centrifuge at 12,000 rpm for 3 minutes to remove any solids.

-

-

HPLC Analysis:

-

Take a 200 µL aliquot of the supernatant, evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the dried extract in 400 µL of an acetonitrile:water mixture (55:45, v/v).

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

-

Elute with an isocratic mobile phase of acetonitrile and water.

-

Detect Virginiamycin components using a UV detector at 210 nm.

-

Quantify the concentration by comparing peak areas to a standard curve prepared with purified Virginiamycin M1 and S1.

-

Caption: Experimental workflow for the extraction and analysis of Virginiamycin.

This protocol for purifying the enzyme responsible for inactivating VM1 is based on the work of Okamoto et al.[8][16]

-

Preparation of Cell-Free Extract:

-

Harvest S. virginiae cells from an 8-liter culture by centrifugation.

-

Resuspend the cell pellet (approx. 100g wet weight) in 500 ml of 0.05 M triethanolamine (TEA) buffer (pH 7.5).

-

Disrupt the cells by sonication on ice.

-

Remove cell debris by centrifugation at 6,000 x g for 20 minutes. The supernatant is the cell-free extract.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the cell-free extract to achieve 40% saturation while stirring at 4°C.

-

After 30 minutes, centrifuge at 10,000 x g for 20 minutes and discard the pellet.

-

Add more ammonium sulfate to the supernatant to reach 70% saturation.

-

Stir for 30 minutes, then centrifuge as before. Collect the pellet and dissolve it in a minimal volume of TEA buffer.

-

-

Chromatography (Multi-step):

-

Step 1 (Anion Exchange): Apply the dissolved pellet to a DEAE-Sepharose column pre-equilibrated with TEA buffer. Elute the protein with a linear gradient of NaCl (0 to 0.5 M) in TEA buffer. Collect fractions and assay for VM1 reductase activity.

-

Step 2 (Hydrophobic Interaction): Pool the active fractions, add ammonium sulfate to 1 M, and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate (1 to 0 M).

-

Step 3 (Gel Filtration): Concentrate the active fractions and apply to a Sephacryl S-300 gel filtration column to separate proteins by size.

-

Step 4 (Affinity Chromatography): Further purify the active fractions on a Blue-Sepharose column, eluting with a gradient of NADPH.

-

-

Purity Analysis:

-

Assess the purity of the final enzyme preparation at each step using SDS-PAGE. The purified VM1 reductase should appear as a single band.

-

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Virginiamycin: Key Antibiotic with Broad-Spectrum Effects | PBW [pharmabiz.world]

- 4. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Purification and Characterization of Virginiamycin M1 Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. siue.edu [siue.edu]

- 14. researchgate.net [researchgate.net]

- 15. CN102943102B - Method for biosynthesizing virginiamycin by streptomycete - Google Patents [patents.google.com]

- 16. Purification and characterization of virginiamycin M1 reductase from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structures of Virginiamycin M1 and S1

This technical guide provides a comprehensive overview of the chemical structures of Virginiamycin M1 and Virginiamycin S1, two key components of the virginiamycin antibiotic complex. This document is intended for researchers, scientists, and drug development professionals, offering detailed structural information, physicochemical properties, and established experimental protocols for their analysis.

Core Chemical Structures and Properties

Virginiamycin is a synergistic antibiotic complex produced by strains of Streptomyces virginiae. It is composed of two distinct chemical entities: Virginiamycin M1 (a streptogramin A antibiotic) and Virginiamycin S1 (a streptogramin B antibiotic). While each component exhibits bacteriostatic activity individually, their combination results in potent bactericidal action.

Virginiamycin M1 (VM1) is a polyunsaturated macrocyclic lactone.[1] Its structure is characterized by a 23-membered ring containing an oxazole moiety.[2]

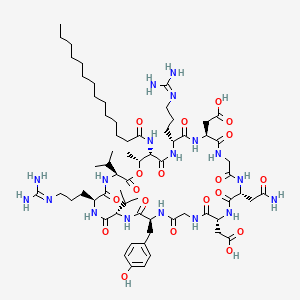

Virginiamycin S1 (VS1) is a cyclic hexadepsipeptide.[3] It contains a non-proteinogenic amino acid, L-phenylglycine, within its core structure.[4]

The chemical structures of Virginiamycin M1 and S1 are presented below:

Figure 1: Chemical Structure of Virginiamycin M1

Figure 2: Chemical Structure of Virginiamycin S1

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for Virginiamycin M1 and S1 is provided in the tables below. This information is crucial for their identification and characterization.

Table 1: Physicochemical Properties of Virginiamycin M1 and S1

| Property | Virginiamycin M1 | Virginiamycin S1 |

| Synonyms | Pristinamycin IIA, Ostreogrycin A, Staphylomycin M1[2] | Staphylomycin S, Virginiamycin factor S1[5] |

| Molecular Formula | C₂₈H₃₅N₃O₇[2] | C₄₃H₄₉N₇O₁₀[5] |

| Molecular Weight | 525.59 g/mol [6] | 823.89 g/mol [7] |

| CAS Number | 21411-53-0[2] | 23152-29-6[7] |

| Appearance | White to slightly yellowish powder | White to yellow solid[8] |

| Solubility | Soluble in chloroform, ethanol, and methanol; very slightly soluble in water.[9] | Soluble in methanol, ether, and chloroform; slightly soluble in water. |

Table 2: Spectroscopic and Chromatographic Data for Virginiamycin M1 and S1

| Data Type | Virginiamycin M1 | Virginiamycin S1 |

| UV λmax | 230 nm, 235 nm[2][6] | Not specified |

| Mass Spectrometry (ESI+) | Precursor ion (m/z): 526.3 [M+H]⁺. Product ions (m/z): 508.4, 354.8, 337.3[10] | Precursor ion (m/z): 824.4 [M+H]⁺. |

| ¹H NMR | Signals for olefinic protons at 6.08 and 6.59 ppm.[11] | Full spectrum available in specialized literature.[3] |

| ¹³C NMR | Signals for C-5 and C-6 at 123.5 and 149.3 ppm.[11] | Full spectrum available in specialized literature.[1] |

| HPLC Retention Time | 6.7 min (Acclaim 300 C18 column) | 9.3 min (Acclaim 300 C18 column) |

Experimental Protocols

This section details the methodologies for the extraction and analysis of Virginiamycin M1 and S1 from various matrices, primarily from animal feed and biological tissues.

Extraction of Virginiamycin M1 and S1 from Livestock and Poultry Products

This protocol is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for residue analysis.[11]

-

Sample Homogenization: Homogenize the tissue sample (e.g., liver, kidney, muscle).

-

Extraction: Extract the homogenized sample with a methanol-acetonitrile solution (1:1, v/v).

-

Centrifugation: Centrifuge the mixture to separate the solid debris from the supernatant.

-

Dilution: Dilute the resulting supernatant with a 0.01 mol/L ammonium dihydrogen phosphate solution.

-

Solid-Phase Extraction (SPE): Purify and concentrate the diluted extract using an Oasis HLB solid-phase extraction cartridge.

-

Elution: Elute the virginiamycins from the SPE cartridge.

-

Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The following HPLC conditions are suitable for the separation and quantification of Virginiamycin M1 and S1.

-

Column: Luna C18 or equivalent (e.g., Acclaim 300 C18).[11]

-

Mobile Phase: A gradient elution using acetonitrile and 5 mmol/L ammonium acetate aqueous solution (containing 0.1% (v/v) formic acid).[11]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For more sensitive and selective detection, LC-MS/MS is the preferred method.

-

Ionization Mode: Positive electrospray ionization (ESI+).[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[11]

-

MRM Transitions:

-

Virginiamycin M1: Precursor ion 526.3 m/z → Product ions 508.4, 354.8, 337.3 m/z.[10]

-

Virginiamycin S1: Precursor ion 824.4 m/z → (Product ions to be determined based on instrument optimization).

-

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

Visualizations

The following diagrams illustrate key concepts and workflows related to Virginiamycin M1 and S1.

Caption: Experimental workflow for the extraction and analysis of Virginiamycins.

Caption: Synergistic action of Virginiamycin M1 and S1 on the bacterial ribosome.

References

- 1. Stereospecific reduction of virginiamycin M1 as the virginiamycin resistance pathway in Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Virginiamycin S1 ≥99% (HPLC) | 23152-29-6 [sigmaaldrich.com]

- 5. An LC-MS/MS method for the determination of antibiotic residues in distillers grains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. fda.gov [fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. researchgate.net [researchgate.net]

A Deep Dive into the Scientific History of Virginiamycin: From Discovery to a Tool in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Virginiamycin, a member of the streptogramin family of antibiotics, has a rich history of use, not only in veterinary medicine and industrial applications but also as a valuable tool in scientific research. First isolated in the 1950s, its unique synergistic mechanism of action, involving two distinct components, Virginiamycin M1 and Virginiamycin S1, has made it a subject of intense study. This technical guide delves into the history of Virginiamycin's use in research, providing a comprehensive overview of its discovery, the elucidation of its mechanism of action, and its application in various experimental contexts. We present quantitative data in structured tables, detail key experimental protocols from seminal studies, and provide visualizations of relevant biological pathways and experimental workflows to offer a thorough resource for professionals in the field.

A Historical Overview of Virginiamycin

Virginiamycin was first identified in 1952 from the bacterium Streptomyces virginiae by researchers in Belgium.[1] It belongs to the streptogramin class of antibiotics, which are characterized by their composition of two structurally unrelated molecules that act synergistically to inhibit bacterial growth.[1] In the case of Virginiamycin, these are Virginiamycin M1 (a polyunsaturated macrolactone, also known as a streptogramin A) and Virginiamycin S1 (a cyclic hexadepsipeptide, or streptogramin B).[2] While each component exhibits modest bacteriostatic activity individually, their combination results in potent bactericidal action.[2] This synergistic relationship has been a cornerstone of Virginiamycin research and its practical applications.

Initially, Virginiamycin found its primary application in veterinary medicine as a growth promoter in livestock and for the prevention and treatment of bacterial infections.[3] Its efficacy against Gram-positive bacteria, including important agricultural pathogens, led to its widespread use in animal feed.[3] Beyond agriculture, Virginiamycin has also been utilized in the fuel ethanol industry to control bacterial contamination during fermentation.

Elucidating the Mechanism of Action: A Research Journey

The primary target of Virginiamycin within the bacterial cell is the 50S ribosomal subunit, a critical component of the protein synthesis machinery. Decades of research, particularly pioneering work in the 1970s and 1980s, have meticulously detailed the molecular interactions that lead to the inhibition of translation.

Binding to the 50S Ribosomal Subunit

Early in vitro studies demonstrated that both Virginiamycin M1 (VM1) and Virginiamycin S1 (VS1) interact with the 50S ribosomal subunit.[4][5] These investigations laid the groundwork for understanding the synergistic nature of their antibiotic activity.

-

Virginiamycin S1 (VS1) Binding: VS1 binds to a single site on the 50S subunit.[6] This binding can be measured using techniques like equilibrium dialysis and spectrofluorimetry, as VS1 possesses intrinsic fluorescence.[5][6] The association constant (KA) for VS1 binding to the 50S particle was determined to be approximately 2.5 x 10⁶ M⁻¹.[5]

-

Virginiamycin M1 (VM1) Binding and Synergy: VM1 also binds to the 50S subunit, and its presence dramatically enhances the binding affinity of VS1.[5] The association constant for VS1 increases roughly six- to ten-fold in the presence of VM1, reaching approximately 15 x 10⁶ M⁻¹.[5] This cooperative binding is the molecular basis for the synergistic action of the two components. VM1 binding induces a conformational change in the ribosome, which in turn creates a higher-affinity binding site for VS1.[1]

Inhibition of Protein Synthesis

Virginiamycin components synergistically block protein synthesis at the elongation step. Their combined action leads to the inhibition of peptide bond formation and the premature release of incomplete polypeptide chains.

-

VM1 Action: VM1 is believed to bind to the peptidyl transferase center (PTC) of the 50S subunit, interfering with the correct positioning of both the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site.[7][8] This blockage prevents the formation of a new peptide bond.

-

VS1 Action: VS1 is thought to bind within the ribosomal exit tunnel, obstructing the path of the nascent polypeptide chain. This steric hindrance contributes to the cessation of protein elongation.

The synergistic inhibition is so potent that the combination of VM1 and VS1 is bactericidal, whereas the individual components are primarily bacteriostatic.

Quantitative Data from Virginiamycin Research

The following tables summarize key quantitative data from studies on Virginiamycin, providing a comparative overview of its properties and effects.

Table 1: Binding Affinities of Virginiamycin Components to the 50S Ribosomal Subunit

| Component | Binding Condition | Association Constant (KA) (M-1) | Reference |

| Virginiamycin S1 (VS1) | Alone | 2.5 x 106 | [5] |

| Virginiamycin S1 (VS1) | In the presence of Virginiamycin M1 (VM1) | 1.5 x 107 | [5] |

| Virginiamycin M1 (VM1) | Alone | 0.32 x 106 | [9] |

Table 2: Early Minimum Inhibitory Concentrations (MICs) of Virginiamycin

| Bacterial Strain | Virginiamycin Component(s) | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Virginiamycin M1 | 0.25 | [2] |

| Staphylococcus aureus | Virginiamycin S1 | 4 | [2] |

| Staphylococcus aureus | Virginiamycin M1 + S1 | 0.125 | [2] |

| Clostridium perfringens | Virginiamycin | MIC50 elevated in chicken isolates | [1] |

| Enterococcus faecium | Virginiamycin | Resistance breakpoint ≥ 4-8 | [4] |

Table 3: Effects of Virginiamycin on Growth Performance in Broiler Chickens

| Treatment | Body Weight Gain Increase (%) | Age (days) | Reference |

| Virginiamycin (20 g/ton ) | 10.1 | 0-21 | |

| Bacitracin Methylene Disalicylate (50 g/ton ) | 7.9 | 0-21 |

Key Experimental Protocols in Virginiamycin Research

This section provides an overview of the methodologies used in seminal studies to investigate the mechanism of action of Virginiamycin. While exact historical protocols are often not detailed in modern publications, the principles of these experiments are outlined below.

Ribosome Binding Assays

These assays were crucial in determining the binding characteristics of Virginiamycin components to the ribosome.

-

Equilibrium Dialysis:

-

A solution of purified 50S ribosomal subunits is placed on one side of a semi-permeable membrane.

-

A solution containing a known concentration of radiolabeled or fluorescently tagged Virginiamycin S1 is placed on the other side.

-

The system is allowed to reach equilibrium, during which the unbound Virginiamycin S1 diffuses across the membrane.

-

The concentration of Virginiamycin S1 on both sides of the membrane is measured. The difference in concentration is used to calculate the amount of Virginiamycin S1 bound to the ribosomes and to determine the binding affinity.[6]

-

-

Spectrofluorimetry:

-

The intrinsic fluorescence of Virginiamycin S1 is measured.

-

Purified 50S ribosomal subunits are added to the Virginiamycin S1 solution.

-

The change in fluorescence intensity upon binding is monitored. This change is proportional to the concentration of the ribosome-Virginiamycin S1 complex.

-

To study the effect of Virginiamycin M1, it is added to the mixture, and the subsequent change in Virginiamycin S1 fluorescence is measured to determine the enhanced binding affinity.[5]

-

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of Virginiamycin on the synthesis of proteins in a cell-free system.

-

A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared from a bacterial source (e.g., E. coli).

-

A messenger RNA (mRNA) template is added to the extract to initiate protein synthesis.

-

Radiolabeled amino acids (e.g., ³⁵S-methionine) are included in the reaction mixture.

-

Virginiamycin (either individual components or the mixture) is added at various concentrations to different reaction tubes.

-

The reactions are incubated to allow for protein synthesis.

-

The newly synthesized proteins, which are radiolabeled, are precipitated and collected.

-

The amount of radioactivity incorporated into the protein is measured using a scintillation counter. This provides a quantitative measure of protein synthesis.

-

The inhibitory effect of Virginiamycin is determined by comparing the amount of protein synthesis in the presence of the antibiotic to a control reaction without the antibiotic.

Checkerboard Assay for Synergy

This assay is used to quantitatively assess the synergistic interaction between Virginiamycin M1 and S1.

-

A series of two-fold dilutions of Virginiamycin M1 are prepared in a microtiter plate along the x-axis.

-

A series of two-fold dilutions of Virginiamycin S1 are prepared along the y-axis.

-

Each well of the plate is inoculated with a standardized suspension of the target bacterium.

-

The plate is incubated to allow for bacterial growth.

-

The minimum inhibitory concentration (MIC) of each component alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

-

The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

An FIC index of ≤ 0.5 is generally considered synergistic.

Virginiamycin in Modern Research: Signaling Pathways and Experimental Workflows

While much of the foundational research on Virginiamycin focused on its antibiotic properties, its specific mechanism of action has led to its use as a tool in more contemporary research, particularly in studies of its own biosynthesis and regulation.

Regulation of Virginiamycin Biosynthesis

The production of Virginiamycin in Streptomyces virginiae is tightly regulated by a complex signaling network involving gamma-butyrolactones (GBLs), which are hormone-like signaling molecules.

Caption: Hierarchical control of Virginiamycin biosynthesis by pathway-specific regulators.

Experimental Workflow: Investigating Virginiamycin Resistance

The development of resistance to Virginiamycin is a significant area of research. A typical workflow to investigate resistance mechanisms is outlined below.

Caption: A typical experimental workflow for identifying and validating a Virginiamycin resistance gene.

While Virginiamycin's effects on major eukaryotic signaling pathways like NF-κB or MAPK have not been a primary research focus, its ability to modulate the gut microbiome in animals suggests indirect effects on host immune and metabolic signaling. Further research in this area could uncover novel applications for Virginiamycin as a research tool.

Conclusion

From its discovery in the mid-20th century, Virginiamycin has been a subject of considerable scientific interest. The elucidation of its unique synergistic mechanism of action, involving the cooperative binding of its two components to the bacterial ribosome, stands as a landmark in antibiotic research. While its primary applications have been in the agricultural and industrial sectors, the foundational research into its mode of action has provided invaluable insights into the process of protein synthesis. This technical guide has provided a comprehensive overview of the history of Virginiamycin in research, from its initial characterization to its use as a tool to study its own complex biosynthesis. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals, fostering a deeper understanding of this remarkable antibiotic and inspiring future investigations into its potential applications.

References

- 1. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medgmp.com [medgmp.com]

- 3. researchgate.net [researchgate.net]

- 4. apvma.gov.au [apvma.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. Comparative in vitro efficacy of antibiotics against the intracellular reservoir of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [Resistance to pristinamycin (or virginiamycin) of strains of Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Synergy: A Technical Guide to the Coordinated Action of Virginiamycin Components

For Immediate Release

BRUSSELS, Belgium – November 7, 2025 – A comprehensive technical guide released today details the synergistic antibacterial mechanism of Virginiamycin components, Virginiamycin M (VM) and Virginiamycin S (VS). This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the cooperative binding of these two streptogramin antibiotics to the bacterial ribosome, leading to a potent inhibition of protein synthesis. The guide includes quantitative data, detailed experimental protocols, and visualizations of the molecular interactions and experimental workflows.

Virginiamycin, a member of the streptogramin family of antibiotics, is a composite drug comprising two structurally distinct components: the polyunsaturated macrolactone Virginiamycin M and the cyclic hexadepsipeptide Virginiamycin S. While each component possesses bacteriostatic activity individually, their combination results in a synergistic and often bactericidal effect against a broad spectrum of Gram-positive bacteria. This guide elucidates the molecular basis of this synergy, a critical aspect for the development of novel antimicrobial agents.

The Mechanism of Synergistic Action

The synergistic bactericidal activity of Virginiamycin arises from a sequential and cooperative binding process to the 50S ribosomal subunit, a key component of the bacterial protein synthesis machinery.

Step 1: Virginiamycin M Binding and Ribosomal Conformational Change

Virginiamycin M (VM) initiates the synergistic action by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding event induces a crucial conformational change in the ribosome. This alteration of the ribosomal structure is a prerequisite for the enhanced binding of the second component, Virginiamycin S.

Step 2: Enhanced Binding of Virginiamycin S

The conformational change induced by VM binding creates a high-affinity binding site for Virginiamycin S (VS). The affinity of VS for the ribosome is significantly increased in the presence of VM. One study quantified this by reporting that the association constant (Ka) for VS binding to the 50S ribosomal subunit increases approximately six-fold in the presence of VM[1].

Step 3: Inhibition of Protein Synthesis

The simultaneous binding of both VM and VS at the PTC effectively blocks two critical steps in protein synthesis: the attachment of the aminoacyl-tRNA to the A-site and the formation of the peptide bond, a reaction catalyzed by the PTC. This dual blockade leads to a complete cessation of polypeptide chain elongation, ultimately resulting in bacterial cell death.

Quantitative Analysis of Synergistic Activity

The synergistic interaction between Virginiamycin M and S is most effective when the two components are present in an optimal ratio. The ideal synergistic ratio of VM to VS is generally considered to be in the range of 70:30 to 75:25. This ratio maximizes the antibacterial potency of the combination.

The following tables summarize the quantitative data on the binding affinities and minimum inhibitory concentrations (MICs) of the individual components and their combination.

| Component | Target | Association Constant (Ka) (M⁻¹) |

| Virginiamycin S (VS) | 50S Ribosomal Subunit | 2.5 x 10⁶[1] |

| Virginiamycin S (VS) in the presence of Virginiamycin M (VM) | 50S Ribosomal Subunit | 1.5 x 10⁷[1] |

Table 1: Binding Affinities of Virginiamycin S to the 50S Ribosomal Subunit.

| Organism | Component(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Virginiamycin M (VM) | 0.25[2] |

| Staphylococcus aureus | Virginiamycin S (VS) | 4[2] |

| Staphylococcus aureus | Virginiamycin (VM + VS) | 0.125[2] |

Table 2: Minimum Inhibitory Concentrations of Virginiamycin Components against Staphylococcus aureus.

Visualizing the Molecular Interactions and Workflows

To further clarify the synergistic mechanism and the experimental procedures used to study it, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of synergistic action of Virginiamycin components.

Caption: Experimental workflows for key assays.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Checkerboard Assay

Objective: To determine the MIC of Virginiamycin M and S, alone and in combination, against a bacterial strain.

Materials:

-

Virginiamycin M stock solution

-

Virginiamycin S stock solution

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial culture (e.g., Staphylococcus aureus), adjusted to 0.5 McFarland standard

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare serial two-fold dilutions of Virginiamycin M in MHB along the x-axis of the 96-well plate.

-

Prepare serial two-fold dilutions of Virginiamycin S in MHB along the y-axis of the 96-well plate.

-

-

Checkerboard Setup:

-

The final volume in each well should be 100 µL, containing a unique combination of VM and VS concentrations.

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB.

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

-

Protocol 2: Ribosome Binding Assay using Nitrocellulose Filter Binding

Objective: To quantify the binding of Virginiamycin S to the 50S ribosomal subunit in the presence and absence of Virginiamycin M.

Materials:

-

Purified 50S ribosomal subunits

-

Radiolabeled Virginiamycin S ([³H]VS or [¹⁴C]VS)

-

Unlabeled Virginiamycin M

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol)

-

Nitrocellulose filters (0.45 µm pore size)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the 50S ribosomal subunits with the binding buffer.

-

For the synergistic binding experiment, pre-incubate the ribosomes with a saturating concentration of unlabeled Virginiamycin M for 10 minutes at 37°C.

-

Add a fixed concentration of radiolabeled Virginiamycin S to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction mixtures for 30 minutes at 37°C to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the reaction mixture through a pre-wetted nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled ligand will be retained on the filter.

-

-

Washing:

-

Wash the filter with three aliquots of ice-cold binding buffer to remove any unbound radiolabeled Virginiamycin S.

-

-

Quantification:

-

Place the filter in a scintillation vial, add scintillation cocktail, and quantify the amount of bound radiolabeled Virginiamycin S using a scintillation counter.

-

Protocol 3: In Vitro Protein Synthesis Inhibition Assay

Objective: To measure the inhibitory effect of Virginiamycin components on bacterial protein synthesis.

Materials:

-

S30 cell-free extract from a bacterial strain (e.g., E. coli)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]methionine)

-

ATP and GTP

-

mRNA template (e.g., poly(U) or a specific gene transcript)

-

Virginiamycin M and S

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Ethanol

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the S30 extract, amino acid mixture, ATP, GTP, and mRNA template.

-

Add varying concentrations of Virginiamycin M, Virginiamycin S, or their combination to different reaction tubes. Include a no-antibiotic control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30-60 minutes to allow for protein synthesis.

-

-

Precipitation:

-

Stop the reaction by adding cold 10% TCA to precipitate the newly synthesized proteins.

-

-

Filtration:

-

Collect the precipitated protein by filtering the mixture through a glass fiber filter.

-

-

Washing:

-

Wash the filter with 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acids.

-

-

Quantification:

-

Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter. The reduction in radioactivity in the presence of the antibiotics indicates the level of protein synthesis inhibition.

-

This technical guide provides a foundational understanding of the synergistic action of Virginiamycin components. The detailed protocols and quantitative data are intended to facilitate further research and development in the critical area of antimicrobial drug discovery.

References

Unraveling the Molecular Grip: A Technical Guide to the Virginiamycin Binding Site on the Ribosome

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site of Virginiamycin on the bacterial ribosome, a critical target for this potent class of antibiotics. By elucidating the intricate molecular interactions and the synergistic mechanism of its two components, Virginiamycin M and Virginiamycin S, this document aims to inform rational drug design and the development of novel antimicrobial agents.

The Dual-Component Strategy of Virginiamycin

Virginiamycin is a member of the streptogramin family of antibiotics and is comprised of two structurally distinct but synergistic components: Virginiamycin M (a type A streptogramin) and Virginiamycin S (a type B streptogramin).[1][2][3][4] Together, they form a potent inhibitor of bacterial protein synthesis by targeting the 50S large ribosomal subunit.[2][5] Their synergistic action results in a stable ternary complex with the ribosome, effectively halting peptide chain elongation.[6]

The Virginiamycin M Binding Site: At the Heart of Protein Synthesis

Virginiamycin M (VM) binds within the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical region responsible for catalyzing peptide bond formation.[1][7] The binding of VM induces a conformational change in the 23S ribosomal RNA (rRNA), specifically causing rearrangements of nucleotides A2062 and U2585.[1] This alteration sterically hinders the correct positioning of the aminoacyl- and peptidyl-tRNAs in the A and P sites, thereby inhibiting peptide bond formation.[1][7] The oxazole ring of VM extends into the A-site cleft, establishing hydrophobic interactions.[1]

The Virginiamycin S Binding Site: Obstructing the Nascent Peptide Exit Tunnel

Virginiamycin S (VS) binds to the nascent peptide exit tunnel (NPET), a channel through which the newly synthesized polypeptide chain emerges from the ribosome.[1][7] The binding site for VS is adjacent to, but does not overlap with, the VM binding site.[1] Key ribosomal components implicated in the binding of VS include ribosomal proteins L18 and L22.[8] By occupying the NPET, VS physically obstructs the passage of the growing polypeptide chain, leading to premature termination of protein synthesis.[7]

Synergistic Binding and Enhanced Affinity

The synergistic bactericidal activity of Virginiamycin arises from the cooperative binding of its two components. The initial binding of VM to the PTC induces a conformational change in the ribosome that significantly increases the binding affinity of VS.[2][9][10][11] This results in a stable drug-ribosome complex that is much more effective at inhibiting protein synthesis than either component alone.[6]

Quantitative Binding Data

The following table summarizes the association constants (Ka) for the binding of Virginiamycin S to the 50S ribosomal subunit, illustrating the profound effect of Virginiamycin M on its binding affinity.

| Condition | Association Constant (Ka) for VS | Reference |

| Virginiamycin S alone | 2.5 x 10⁶ M⁻¹ | [2][9][10] |

| Virginiamycin S in the presence of Virginiamycin M | 15 x 10⁶ M⁻¹ | [9][10] |

Experimental Determination of the Binding Site

The elucidation of the Virginiamycin binding site has been made possible through a combination of biochemical and structural biology techniques.

Affinity Labeling

Affinity labeling studies have been instrumental in identifying the ribosomal proteins in close proximity to the Virginiamycin S binding site. In these experiments, a reactive derivative of VS, such as an N-hydroxysuccinimide ester, is used to covalently label its binding partners.[8] Subsequent analysis, including electrophoresis and immunoblotting, revealed that ribosomal proteins L18 and L22 are the primary targets of this labeling, placing them at the heart of the VS binding site.[8]

Experimental Workflow: Affinity Labeling of the Virginiamycin S Binding Site

References

- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. youtube.com [youtube.com]

- 5. Characterisation of the binding of virginiamycin S to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 8. Affinity labeling of the virginiamycin S binding site on bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action of ions and pH on the binding of virginiamycin S to ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A spectrofluorimetric study of the interaction between virginiamycin S and bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the reversible binding of virginiamycin M to ribosome and particle functions after removal of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Virginiamycin for Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Virginiamycin is a streptogramin antibiotic complex produced by Streptomyces virginiae. It is comprised of two structurally distinct components, Virginiamycin M (a polyunsaturated macrolactone, or streptogramin A) and Virginiamycin S (a cyclic hexadepsipeptide, or streptogramin B). These components act synergistically to inhibit protein synthesis in susceptible bacteria, primarily Gram-positive organisms such as Staphylococcus aureus.[1] The synergistic action occurs through the binding of Virginiamycin M to the 50S ribosomal subunit, which induces a conformational change that increases the affinity of the ribosome for Virginiamycin S.[2] This dual-binding event effectively blocks peptide bond formation and elongation, leading to the cessation of protein synthesis.[1]

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Virginiamycin against Staphylococcus aureus using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] This protocol is intended for research purposes to evaluate the in vitro activity of Virginiamycin.

Data Presentation

The following table illustrates the expected MIC ranges for Virginiamycin against quality control and representative S. aureus strains. Note that formal clinical breakpoints for Virginiamycin against S. aureus are not established by major standards organizations like CLSI or EUCAST.

| Strain | Genotype/Phenotype | Expected Virginiamycin MIC Range (µg/mL) |

| S. aureus ATCC® 29213™ | Quality Control Strain | Not officially established; for internal validation |

| Wild-Type S. aureus | Virginiamycin-Susceptible | 0.125 - 2 |

| Resistant S. aureus | e.g., possessing vat or vga genes | > 4 |

Experimental Protocols

This section details the broth microdilution method for determining the MIC of Virginiamycin for S. aureus, adhering to general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials

-

Virginiamycin powder (analytical standard)

-

Staphylococcus aureus isolates (including quality control strain, e.g., ATCC® 29213™)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent for Virginiamycin

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer or McFarland turbidity standards

-

Sterile saline (0.85% NaCl)

-

Incubator (35°C ± 2°C)

Protocol

1. Preparation of Virginiamycin Stock Solution

-

Accurately weigh a sufficient amount of Virginiamycin powder.

-

Prepare a stock solution of 1280 µg/mL by dissolving the powder in a suitable solvent (e.g., DMSO). Ensure complete dissolution.

-

Further dilutions should be made in sterile CAMHB.

2. Preparation of S. aureus Inoculum

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies of S. aureus.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Microtiter Plates

-

Perform serial two-fold dilutions of the Virginiamycin stock solution in CAMHB directly in the 96-well microtiter plate.

-

A common concentration range to test is 0.06 to 64 µg/mL.

-

Each well should contain 50 µL of the appropriate Virginiamycin concentration.

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum density of 5 x 10⁵ CFU/mL.

-

Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

4. Incubation

-

Cover the microtiter plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

5. Reading and Interpreting Results

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Virginiamycin at which there is no visible growth.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mandatory Visualizations

Caption: Experimental workflow for determining the MIC of Virginiamycin.

Caption: Mechanism of action of Virginiamycin on the bacterial ribosome.

References

Virginiamycin as a Growth Promoter in Animal Feed: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin is a streptogramin antibiotic complex produced by Streptomyces virginiae.[1] It consists of two main components, Virginiamycin M (a streptogramin A) and Virginiamycin S (a streptogramin B), which act synergistically to inhibit bacterial protein synthesis.[2][3] Historically, Virginiamycin has been utilized at subtherapeutic levels in the feed of livestock, including poultry, swine, and cattle, to promote growth, improve feed efficiency, and prevent certain diseases.[1][2][3] The growth-promoting effects are largely attributed to its antimicrobial activity, which modulates the gut microbiota to the benefit of the host animal.[2][4]

Mechanism of Action

Virginiamycin's primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria.[1][3] The two components of Virginiamycin, M and S, bind to the 50S ribosomal subunit of the bacterial ribosome.[3][5] Virginiamycin M binds first, inducing a conformational change in the ribosome that increases the binding affinity for Virginiamycin S.[1] The synergistic binding of both components effectively blocks peptide bond formation and elongation, leading to a bacteriostatic or bactericidal effect, primarily against Gram-positive bacteria.[1][3]

The growth promotion in animals is not a direct effect of the antibiotic on the animal's physiology but rather an indirect consequence of its impact on the gastrointestinal microbiota.[2][4] Several hypotheses explain this effect:

-

Nutrient Sparing: By suppressing certain gut bacteria, Virginiamycin reduces microbial competition with the host for essential nutrients.[2][4]

-

Reduced Toxin Production: It can decrease the production of growth-depressing toxins by intestinal bacteria.[2]

-

Improved Nutrient Absorption: Modulation of the gut microbiota can lead to a thinner intestinal wall, potentially enhancing nutrient absorption.[2]

-

Disease Prevention: Virginiamycin helps control subclinical infections, particularly those caused by Gram-positive pathogens like Clostridium perfringens, the causative agent of necrotic enteritis.[2] In cattle, it is also effective in reducing the incidence of liver abscesses.[1][3]

Effects on Gut Microbiota

Virginiamycin primarily targets Gram-positive bacteria.[3][6] This selective pressure alters the composition and metabolic activity of the gut microbiota. Studies in cattle have shown that Virginiamycin can significantly change the diversity and composition of the ruminal microbiota.[6] For instance, it can inhibit lactic acid-producing bacteria, which helps to stabilize rumen pH and prevent acidosis in cattle fed high-grain diets.[3][5] In poultry, Virginiamycin supplementation has been shown to alter the bacterial populations in various segments of the gastrointestinal tract.[7]

Quantitative Data on Performance Enhancement

The use of Virginiamycin as a feed additive has been shown to improve key performance indicators in livestock. The following tables summarize representative data from various studies.

Table 1: Effects of Virginiamycin on Feedlot Cattle Performance

| Parameter | Control Group | Virginiamycin-Treated Group | Percentage Improvement | Reference(s) |

| Average Daily Gain (ADG) | - | - | 3.0 - 8% | [1][3] |

| Feed Conversion Ratio | - | - | 3.8 - 10% | [1][3] |

| Liver Abscess Incidence | - | - | Reduced by 38% | [1] |

Note: Specific values for control and treated groups vary depending on the study, diet, and dosage.

Table 2: Effects of Virginiamycin on Broiler Chicken Performance

| Parameter | Control Group | Virginiamycin-Treated Group (10 ppm) | Percentage Improvement | Reference(s) |

| Body Weight Gain | - | Increased | - | [8] |

| Feed Efficiency | - | Improved | - | [8] |

| Shank Pigmentation | - | Improved | - | [8] |

Note: The study noted a significant increase in body weight and improvement in feed efficiency and pigmentation with Virginiamycin supplementation.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of Virginiamycin in animal feed. These should be adapted based on the specific research question, animal species, and available facilities.

Protocol 1: Evaluating the Effect of Virginiamycin on Growth Performance and Feed Efficiency in Broiler Chickens

1. Objective: To determine the effect of dietary Virginiamycin supplementation on the growth performance (body weight gain) and feed efficiency (feed conversion ratio) of broiler chickens.

2. Materials:

- Day-old broiler chicks

- Basal diet (starter, grower, and finisher phases)

- Virginiamycin premix

- Animal housing with controlled environment (temperature, lighting)

- Weighing scales (for birds and feed)

- Feeders and waterers

3. Experimental Design:

- Animals: A sufficient number of day-old chicks are randomly allocated to different treatment groups (e.g., 4 groups with 10 replicates of 10 birds each).

- Treatments:

- Group 1: Basal diet (Control)

- Group 2: Basal diet + 5 ppm Virginiamycin

- Group 3: Basal diet + 10 ppm Virginiamycin

- Group 4: Basal diet + 20 ppm Virginiamycin

- Duration: The trial typically runs for the entire broiler production cycle (e.g., 42 days).

4. Procedure:

- Acclimation (Day 0): Chicks are weighed and randomly assigned to pens.

- Feeding (Daily): Birds are provided with their respective experimental diets and fresh water ad libitum.

- Data Collection:

- Body Weight: Birds are weighed individually or by pen at the start of the trial (Day 0) and at regular intervals (e.g., weekly) until the end of the trial.

- Feed Intake: The amount of feed provided to each pen is recorded. At the end of each weighing period, the remaining feed is weighed to calculate the total feed intake.

- Mortality: Any mortalities are recorded daily, and the weight of the deceased bird is used to adjust feed conversion ratio calculations.

- Calculations:

- Average Daily Gain (ADG): (Final Body Weight - Initial Body Weight) / Number of Days

- Average Daily Feed Intake (ADFI): Total Feed Intake / Number of Days

- Feed Conversion Ratio (FCR): Total Feed Intake / Total Weight Gain

5. Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatment groups.

Protocol 2: Assessing the Impact of Virginiamycin on Rumen Microbiota in Feedlot Cattle

1. Objective: To characterize the changes in the rumen microbial community composition and function in response to Virginiamycin supplementation in feedlot cattle.

2. Materials:

- Ruminally cannulated cattle

- High-grain finishing diet

- Virginiamycin premix

- Equipment for rumen fluid collection (e.g., suction strainer, vacuum pump)

- pH meter

- Materials for DNA extraction from rumen samples (e.g., extraction kits)

- Next-generation sequencing platform (e.g., for 16S rRNA gene sequencing)

- Gas chromatograph for volatile fatty acid (VFA) analysis

3. Experimental Design:

- Animals: A crossover or parallel design can be used with ruminally cannulated steers.

- Treatments:

- Control Period/Group: Basal high-grain diet.

- Treatment Period/Group: Basal high-grain diet + specified dosage of Virginiamycin (e.g., 25 mg/kg of feed).

- Duration: Each experimental period should be long enough for the rumen microbiota to adapt (e.g., 21-28 days).

4. Procedure:

- Diet Adaptation: Animals are adapted to the basal diet before the start of the experiment.

- Treatment Administration: Virginiamycin is mixed into the total mixed ration (TMR) and fed to the treatment group.

- Sample Collection:

- Rumen fluid samples are collected from the cannula at specified time points (e.g., before feeding and at 2, 4, 6, and 8 hours post-feeding) on the last few days of each experimental period.

- Sample Processing and Analysis:

- pH: The pH of the rumen fluid is measured immediately after collection.

- VFA Analysis: A subsample of rumen fluid is preserved (e.g., with metaphosphoric acid) and analyzed for VFA concentrations (acetate, propionate, butyrate) using gas chromatography.

- Microbial DNA Extraction: Another subsample is processed for microbial DNA extraction.

- 16S rRNA Gene Sequencing: The extracted DNA is used for PCR amplification of the 16S rRNA gene, followed by next-generation sequencing to determine the bacterial community composition.

- Bioinformatics and Statistical Analysis: Sequencing data is processed using bioinformatics pipelines to identify bacterial taxa and their relative abundances. Statistical analyses are performed to compare the microbial profiles and VFA concentrations between the control and treatment groups.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Growth Promoters Used in Animal Feed: Effects of Less Well Known Antibiotics on Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Impact of virginiamycin on the ruminal microbiota of feedlot cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of intestinal microbiota and response to dietary virginiamycin supplementation in the broiler chicken - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 8. Virginiamycin and broiler performance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Use of Virginiamycin in Ethanol Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Virginiamycin is a streptogramin antibiotic produced by Streptomyces virginiae. It is a valuable tool in the fuel ethanol industry for controlling microbial contamination, primarily from Gram-positive bacteria such as Lactobacillus species.[1][2] These bacteria compete with yeast for essential nutrients and sugars, and their metabolic byproducts, such as lactic and acetic acids, can inhibit yeast activity, leading to reduced ethanol yields.[2][3] Virginiamycin acts by inhibiting bacterial protein synthesis, thereby suppressing bacterial growth and allowing the yeast to ferment sugars to ethanol more efficiently.[4][5]

These application notes provide an overview of the experimental use of Virginiamycin in ethanol production, including its mechanism of action, quantitative effects on fermentation, and detailed protocols for its application and analysis.

Mechanism of Action

Virginiamycin consists of two synergistic components: Virginiamycin M and Virginiamycin S.[1] These components act in concert to inhibit bacterial protein synthesis. The mechanism involves binding to the 50S ribosomal subunit of the bacterial ribosome, which ultimately blocks peptide bond formation and terminates protein elongation.[4][5] This targeted action is effective against a broad range of Gram-positive bacteria while generally not inhibiting the growth of the primary ethanol-producing yeast, Saccharomyces cerevisiae.[2]

Caption: Mechanism of Virginiamycin action on bacterial cells.

Data Presentation

The following tables summarize the quantitative effects of Virginiamycin on ethanol fermentation parameters as reported in various studies.

Table 1: Effect of Virginiamycin on Ethanol Yield and Bacterial Contamination

| Virginiamycin Concentration | Substrate | Key Findings | Reference |

| 0.5 mg/kg mash | Wheat Mash | Prevented or reduced potential ethanol yield losses of up to 11%. Effective against most lactic acid bacteria tested, though Lactobacillus plantarum showed less sensitivity. | [6][7][8] |

| 2 ppm | Sugarcane Molasses | Increased alcohol level by about 1% and reduced sulfuric acid consumption. | [9] |

| 2 ppm | Corn Mash | Ethanol yield was 0.324 g/g dry corn, comparable to the control (0.323 g/g). | [1] |

| 20 ppm | Corn Mash | Ethanol yield was slightly higher at 0.346 g/g dry corn. However, a pronounced inhibitory effect on the fermentation rate was noted at this high concentration. | [1] |

Table 2: Stability and Residue of Virginiamycin in Ethanol Production

| Parameter | Condition | Result | Reference |

| Stability | pH 3.8-4.8, 25-35°C for 72 hours | Retained over 87% of its initial activity. | [1] |

| Virginiamycin M in DDGS (2 ppm dose) | Post-fermentation and drying | Not detected by LC-MS, but bioassay detected 0.69 µg/g equivalent activity. | [1][10] |

| Virginiamycin M in DDGS (20 ppm dose) | Post-fermentation and drying | 1.4 µg/g detected by LC-MS, with bioassay showing 8.9 µg/g equivalent activity. | [1][10] |

| Activity in Stillage | Post-distillation | Reduced to 13.2% of the initial activity in the fermentation liquor. | [1] |

| Activity after Heating Stillage | 100°C for 30 minutes | Reduced to 2.6% of the initial activity. | [1] |

Experimental Protocols

The following are generalized protocols for the experimental use of Virginiamycin in a laboratory-scale ethanol fermentation setting. These should be adapted based on specific research goals and available equipment.

Protocol 1: Evaluating the Efficacy of Virginiamycin in Controlling Lactic Acid Bacteria

Objective: To determine the effective concentration of Virginiamycin for controlling the growth of a specific lactic acid bacterium (e.g., Lactobacillus plantarum) during yeast fermentation of a corn mash.

Materials:

-

Dry-grind corn

-

Alpha-amylase and glucoamylase

-

Saccharomyces cerevisiae (ethanol-producing strain)

-

Lactobacillus plantarum (or other target bacterium)

-

Virginiamycin stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Sulfuric acid (for pH adjustment)

-

Yeast growth medium (e.g., YPD)

-

Bacterial growth medium (e.g., MRS broth/agar)

-

Fermentation vessels (e.g., 250 mL flasks)

-

Incubator shaker

-

HPLC with an appropriate column for ethanol and organic acid analysis

Procedure:

-

Mash Preparation:

-

Prepare a corn mash slurry (e.g., 30% w/v solids in water).

-

Adjust the pH to approximately 5.8 with sulfuric acid.

-

Add alpha-amylase according to the manufacturer's instructions and liquefy at a high temperature (e.g., 90°C for 1 hour).

-

Cool the mash to the optimal temperature for glucoamylase (e.g., 60°C) and adjust the pH (e.g., to 4.5).

-

Add glucoamylase for saccharification (e.g., for 2 hours).

-

Autoclave the mash to sterilize it and then cool to the fermentation temperature (e.g., 32°C).

-

-

Inoculum Preparation:

-

Prepare a starter culture of S. cerevisiae in YPD broth overnight.

-

Prepare a starter culture of L. plantarum in MRS broth overnight.

-

Wash and resuspend the cells in sterile water to a desired concentration (e.g., 1 x 10^7 cells/mL for yeast and 1 x 10^6 CFU/mL for bacteria).

-

-

Fermentation Setup:

-

Dispense equal volumes of the prepared mash into fermentation flasks.

-

Add Virginiamycin from the stock solution to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2, and 5 ppm).

-

Inoculate each flask with the prepared yeast and bacterial cultures.

-

Include control flasks:

-

Yeast only (no bacteria, no Virginiamycin)

-

Yeast + Bacteria (no Virginiamycin)

-

-

Incubate the flasks at the desired temperature (e.g., 32°C) with gentle agitation for 48-72 hours.

-

-

Sampling and Analysis:

-

Collect samples at regular intervals (e.g., 0, 12, 24, 36, 48, and 72 hours).

-

For each sample, perform:

-

Cell Counts: Plate serial dilutions on YPD agar (for yeast) and MRS agar (for bacteria) to determine viable cell counts.

-

HPLC Analysis: Centrifuge the sample and filter the supernatant. Analyze for ethanol, glucose, lactic acid, and acetic acid concentrations.

-

pH Measurement: Record the pH of the fermentation broth.

-

-

Caption: Experimental workflow for evaluating Virginiamycin efficacy.

Protocol 2: Analysis of Virginiamycin Residues in Distiller's Dried Grains with Solubles (DDGS)

Objective: To quantify the amount of residual Virginiamycin in DDGS produced from a fermentation treated with the antibiotic.

Materials:

-

DDGS sample

-

Extraction solvent (e.g., acetonitrile/water mixture)

-

Solid-Phase Extraction (SPE) cartridges for sample cleanup

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Virginiamycin M and S analytical standards

Procedure:

-

Sample Extraction:

-

Homogenize the DDGS sample.

-

Weigh a known amount of the homogenized sample (e.g., 5 g) into a centrifuge tube.

-

Add a measured volume of the extraction solvent.

-

Vortex or shake vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge to pellet the solids.

-

Collect the supernatant.

-

-

Sample Cleanup (SPE):

-

Condition an appropriate SPE cartridge according to the manufacturer's instructions.

-

Load the extracted supernatant onto the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the Virginiamycin with a suitable solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of mobile phase.

-

-

LC-MS Analysis:

-

Prepare a calibration curve using the Virginiamycin M and S analytical standards.

-

Inject the prepared sample extract into the LC-MS system.

-

Separate the Virginiamycin components using a suitable C18 column and mobile phase gradient.

-

Detect and quantify Virginiamycin M and S using mass spectrometry, typically in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of Virginiamycin in the original DDGS sample based on the calibration curve, accounting for the initial sample weight and dilution factors.

-

Caption: Workflow for Virginiamycin residue analysis in DDGS.

Conclusion

Virginiamycin is an effective antimicrobial agent for controlling bacterial contamination in ethanol fermentations, thereby protecting against potential yield losses. Its stability under typical fermentation conditions and its targeted activity make it a valuable tool for researchers and the industry. However, careful consideration of dosage is necessary to avoid potential inhibition of the fermentation process at high concentrations. Furthermore, the potential for antibiotic residues in co-products like DDGS necessitates the use of analytical methods to monitor and ensure compliance with regulatory standards. The protocols provided herein offer a foundation for further investigation and optimization of Virginiamycin use in experimental ethanol production.

References

- 1. siue.edu [siue.edu]

- 2. Virginiamycin Use in Commercial Ethanol Plants | PBW [pharmabiz.world]

- 3. Investigating the Effectiveness of Antibiotic Combinations Utilized in Fuel Ethanol Production [kuritaamerica.com]

- 4. Virginiamycin: Key Antibiotic with Broad-Spectrum Effects | PBW [pharmabiz.world]

- 5. ethanolproducer.com [ethanolproducer.com]

- 6. Use of virginiamycin to control the growth of lactic acid bacteria during alcohol fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Use of virginiamycin to control the growth of lactic acid bacteria during alcohol fermentation | Semantic Scholar [semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Fate of virginiamycin through the fuel ethanol production process - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocols: Measuring the Synergistic Effects of Virginiamycin A and B Components

Audience: Researchers, scientists, and drug development professionals.

Introduction

Virginiamycin is a streptogramin antibiotic composed of two structurally distinct components: Virginiamycin M1 (a polyunsaturated macrolactone, also known as Component A) and Virginiamycin S1 (a cyclic hexadepsipeptide, also known as Component B). Individually, these components are typically bacteriostatic, meaning they inhibit bacterial growth. However, when combined, they exhibit a potent synergistic and bactericidal effect, leading to bacterial cell death.[1][2] This synergistic relationship is crucial for the antibiotic's efficacy. The optimal ratio for this synergistic activity is reported to be approximately 75% Component A (M1) and 25% Component B (S1).[3]

This document provides detailed protocols for quantifying the synergistic interaction between Virginiamycin A and B components, primarily focusing on the checkerboard assay and the time-kill curve analysis.

Mechanism of Synergistic Action

The synergistic bactericidal activity of Virginiamycin A and B stems from their cooperative binding to the 50S subunit of the bacterial ribosome, which effectively halts protein synthesis.[4][5]

-

Binding of Component A (Virginiamycin M1): Component A binds to the peptidyl transferase center on the 50S ribosomal subunit. This binding induces a conformational change in the ribosome.[5]

-

Enhanced Binding of Component B (Virginiamycin S1): The conformational change triggered by Component A's binding increases the affinity of the ribosome for Component B by approximately tenfold.[4]

-

Inhibition of Protein Synthesis: Component A blocks the binding of aminoacyl-tRNA to the A-site and peptide bond formation. Component B binds within the ribosomal exit tunnel, obstructing the passage of newly synthesized polypeptide chains and causing the premature release of incomplete peptides.[4][5]

The combined action of both components leads to a stable, irreversible inhibition of protein synthesis, resulting in bacterial death.[5]

Caption: Signaling pathway of Virginiamycin A and B synergistic action.

Experimental Protocols

Two primary methods are employed to assess antimicrobial synergy in vitro: the checkerboard assay and the time-kill curve analysis.[6][7]

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[8][9]

Caption: Experimental workflow for the checkerboard assay.

Protocol:

-

Determine Minimum Inhibitory Concentrations (MICs): First, determine the MIC of Virginiamycin A and Virginiamycin B individually for the target bacterial strain using a standard broth microdilution method according to CLSI or EUCAST guidelines.[10]

-

Prepare Drug Stock Solutions: Prepare stock solutions of each component at a concentration at least four times the highest concentration to be tested in the assay.

-

Plate Setup:

-

Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

In the first row (Row A), add 50 µL of the Virginiamycin B stock solution to each well from column 1 to the highest concentration column. Then perform a 2-fold serial dilution across the rows.

-

Similarly, add 50 µL of the Virginiamycin A stock solution to the wells in the first column (Column 1) and perform serial dilutions down the columns. This creates a concentration gradient of both drugs.[11]

-

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[12]

-

Inoculation: Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum.[13] Include wells for a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Data Collection: After incubation, determine the MIC of each component alone and the MIC of each component in combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.

Time-Kill Curve Analysis

This dynamic method assesses the bactericidal activity of antimicrobial agents over time. It provides a more detailed view of the interaction than the checkerboard assay.[7][14]

Caption: Experimental workflow for time-kill curve analysis.

Protocol:

-

Prepare Inoculum: Grow the test organism in CAMHB to the logarithmic phase (an optical density at 600 nm of ~0.25). Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL.[14]

-